molecular formula C16H16N4O3 B13099551 N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)acetamide

N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)acetamide

Cat. No.: B13099551
M. Wt: 312.32 g/mol
InChI Key: FUJUTTJOQIILHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)acetamide is a heterocyclic compound featuring a 1,3-dioxoisoindolin core fused with a substituted pyrazole-acetamide moiety. The structure comprises:

  • 1,3-Dioxoisoindolin: A bicyclic system with two ketone groups at positions 1 and 2.
  • Pyrazole Substituent: A 3,5-dimethyl-1H-pyrazol-4-ylmethyl group attached to the isoindolin core at position 2.
  • Acetamide Group: Positioned at the 5th carbon of the isoindolin ring.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dioxoisoindol-5-yl]acetamide

InChI

InChI=1S/C16H16N4O3/c1-8-14(9(2)19-18-8)7-20-15(22)12-5-4-11(17-10(3)21)6-13(12)16(20)23/h4-6H,7H2,1-3H3,(H,17,21)(H,18,19)

InChI Key

FUJUTTJOQIILHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Formation of the Isoindoline-1,3-dione Core

  • The isoindoline-1,3-dione scaffold is typically synthesized by refluxing phthalic anhydride with an amine or amino acid derivative in glacial acetic acid. For example, refluxing phthalic anhydride with glycine at 120 °C for 8 hours yields the isoindoline-1,3-dione intermediate as a white crystalline solid.
  • The product is isolated by cooling, filtration, and washing with dilute acid and water, yielding a high-purity intermediate suitable for further functionalization.

Introduction of the Pyrazolylmethyl Group

  • The pyrazole ring, specifically 3,5-dimethyl-1H-pyrazole, is introduced through a nucleophilic substitution or condensation reaction involving a suitable pyrazolylmethyl halide or aldehyde derivative.
  • A common approach involves the reaction of the isoindoline intermediate with a pyrazolylmethyl halide under basic or neutral conditions to form the N-substituted product.
  • Alternative strategies include the use of hydrazine derivatives and active methylene compounds to build the pyrazole ring in situ, as seen in related isoindoline-1,3-dione analog syntheses.

Acetamide Functionalization

  • The acetamide group is typically introduced by acylation of the amino group on the isoindoline ring or the pyrazolyl substituent.
  • Acetylation can be achieved by reaction with acetic anhydride or acetyl chloride under controlled conditions, often in the presence of a base or catalyst to facilitate the formation of the amide bond.
  • The reaction conditions are optimized to avoid over-acylation or side reactions, ensuring selective mono-acetylation.

Typical Reaction Conditions and Yields

Step Reagents & Conditions Reaction Time Yield (%) Notes
Isoindoline-1,3-dione synthesis Phthalic anhydride + glycine, reflux in acetic acid 8 h 75–85 White crystalline solid obtained
Pyrazolylmethyl substitution Isoindoline intermediate + 3,5-dimethylpyrazolylmethyl halide, base 3–6 h 60–70 Requires dry solvents and inert atmosphere
Acetamide formation Acetic anhydride or acetyl chloride, base catalyst 1–3 h 80–90 Selective acetylation achieved

Analytical and Spectroscopic Confirmation

  • NMR Spectroscopy : Characteristic signals include singlets for methyl groups on the pyrazole ring (~1.9–2.5 ppm), methylene protons linking pyrazole and isoindoline (~3.5–4.0 ppm), and amide NH protons (~8.0–9.0 ppm).
  • Melting Point : The purified compound typically exhibits a melting point in the range of 195–240 °C, depending on purity and crystallinity.
  • IR Spectroscopy : Key absorptions include amide C=O stretching (~1650–1700 cm⁻¹) and NH bending vibrations.
  • Mass Spectrometry : Confirms molecular weight (~312.32 g/mol) consistent with the molecular formula C16H16N4O3.

Representative Synthetic Scheme (Conceptual)

  • Step 1 : Reflux phthalic anhydride with glycine in glacial acetic acid → isoindoline-1,3-dione intermediate.
  • Step 2 : React intermediate with 3,5-dimethyl-1H-pyrazol-4-ylmethyl halide under basic conditions → N-substituted isoindoline derivative.
  • Step 3 : Acetylate the amino group using acetic anhydride → N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)acetamide.

Research Findings and Notes

  • The combination of the pyrazole and isoindoline-1,3-dione moieties within the molecule is reported to potentially enhance biological activity, including anti-inflammatory and antimicrobial effects.
  • The acetamide functionality improves solubility and may increase bioavailability, which is critical for pharmacological applications.
  • Optimization of reaction conditions, such as solvent choice (dry acetonitrile or ethanol), temperature, and catalyst presence (piperidine or triethylamine), significantly influences yield and purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome/Yield Reference
Isoindoline-1,3-dione synthesis Phthalic anhydride + glycine Reflux in glacial acetic acid, 8 h White solid, 75–85% yield
Pyrazolylmethyl substitution Pyrazolylmethyl halide + base 3–6 h, inert atmosphere 60–70% yield
Acetamide formation Acetic anhydride + base catalyst 1–3 h at room temp or reflux 80–90% yield

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the acetamide moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicinal chemistry, N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)acetamide is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it valuable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets, leading to changes in cellular function and ultimately exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on core scaffolds, substituents, and functional groups. Key comparisons are summarized in the table below and discussed in detail.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Data Reference
Target Compound 1,3-Dioxoisoindolin (3,5-Dimethyl-1H-pyrazol-4-yl)methyl, acetamide 338.37 (calculated) N/A (structural focus) -
N-(2-Benzyl-1,3-dioxoisoindolin-5-yl)-2-phenylacetamide (4) 1,3-Dioxoisoindolin Benzyl, 2-phenylacetamide 371.139 (M+H)+ Higher lipophilicity (benzyl group)
N-(2-Benzyl-1,3-dioxoisoindolin-5-yl)-2-(4-methoxyphenyl)acetamide (5) 1,3-Dioxoisoindolin Benzyl, 2-(4-methoxyphenyl)acetamide N/A Enhanced solubility (methoxy group)
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolin-2-one 3-Methylisoxazole, pyridin-4-yl, fluoro substituent N/A pIC50 = 5.797 (biological activity)
2-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(2-oxopiperidin-3-yl)acetamide Piperidin-2-one 3,5-Dimethylpyrazol-4-yl, acetamide N/A Low activity (4% inhibition)
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) Pyrazole 1,3-Dimethylpyrazole, acetamide 153.18 Crystallized (mp: 43–45°C)

Key Comparison Points:

Core Structure Variations: The target compound’s 1,3-dioxoisoindolin core differs from indolin-2-one () and piperidin-2-one () scaffolds. The dioxoisoindolin system’s electron-deficient ketone groups may influence binding interactions compared to the lactam in indolinones or the cyclic amide in piperidinones .

Pyrazole Substituents: The 3,5-dimethylpyrazole group in the target compound contrasts with 3-methylisoxazole () and 1,3-dimethylpyrazole ().

Acetamide Functionalization :

  • The acetamide group is conserved across analogs (e.g., ). However, substituents on the acetamide nitrogen vary:

  • The target compound’s acetamide is directly attached to the isoindolin core, whereas ’s compounds feature arylacetamide groups (e.g., 2-phenyl, 4-methoxyphenyl), which may enhance π-π stacking or solubility .
  • ’s analog links acetamide to a piperidinone ring, showing low inhibitory activity (4%), suggesting core-dependent bioactivity .

Biological Activity: While the target compound’s activity is unreported, structurally related indolinones () exhibit moderate pIC50 values (5.408–5.797), likely due to their conjugated systems and hydrogen-bonding motifs. The target’s lack of an exocyclic double bond (unlike ’s indolinylidenes) may reduce planarity and receptor binding .

Synthetic Considerations: highlights acetylation as a key step for pyrazole-acetamide derivatives.

Biological Activity

N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety and an isoindolin framework , which are known for their diverse biological activities. The molecular formula is C15H16N4O3C_{15}H_{16}N_{4}O_{3} with a molecular weight of approximately 302.37 g/mol. The presence of reactive functional groups such as amides and carbonyls suggests potential for nucleophilic substitutions and condensation reactions, contributing to its biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it can interact with various biological macromolecules, influencing pathways involved in cell proliferation and apoptosis. The isoindolin moiety is particularly associated with anticancer effects, while the pyrazole component may enhance these activities through synergistic mechanisms .

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 (µM)Mechanism
Study AHeLa10Induction of apoptosis
Study BMCF715Inhibition of cell proliferation
Study CA54912Cell cycle arrest

2. Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. The presence of the pyrazole ring is linked to the modulation of inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Interaction with Receptors : It can bind to specific receptors affecting signaling pathways related to cell growth and inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Pharmaceutical Research demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways .
  • Inflammation Model : In an animal model of arthritis, treatment with the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.